

## SBP-7455: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SBP-7455  |           |
| Cat. No.:            | B15609167 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **SBP-7455**, a potent and orally active dual-specific inhibitor of ULK1/2, key regulators of autophagy. These guidelines are intended to facilitate the preparation and execution of in vitro and in vivo experiments for researchers in oncology and other fields exploring the therapeutic potential of autophagy inhibition.

**Product Information** 

| Identifier          | Description                                                                                                             |
|---------------------|-------------------------------------------------------------------------------------------------------------------------|
| Name                | SBP-7455                                                                                                                |
| Synonyms            | Compound 26                                                                                                             |
| Mechanism of Action | Dual-specific inhibitor of unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3][4]                       |
| Therapeutic Area    | Oncology, with demonstrated activity in Triple-<br>Negative Breast Cancer (TNBC) and Pancreatic<br>Cancer models.[2][5] |

## **Solubility and Storage**



Proper handling and storage of **SBP-7455** are critical for maintaining its stability and ensuring experimental reproducibility.

Table 1: Solubility of SBP-7455

| Solvent                  | Concentration           | Notes                                                                                                                                                                           |
|--------------------------|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DMSO                     | 71 mg/mL (200.37 mM)[1] | Use fresh, anhydrous DMSO as the compound is hygroscopic and moisture can reduce solubility.[1][2] Sonication or gentle heating may be required to achieve full dissolution.[6] |
| 120 mg/mL (338.67 mM)[6] | _                       |                                                                                                                                                                                 |
| 125 mg/mL (352.78 mM)[2] |                         |                                                                                                                                                                                 |
| In Vivo Formulation 1    | ≥ 2.08 mg/mL (5.87 mM)  | 10% DMSO, 40% PEG300,<br>5% Tween-80, 45% Saline.[2]                                                                                                                            |
| In Vivo Formulation 2    | Not specified           | 10% DMSO, 90% Corn oil.[2]                                                                                                                                                      |
| In Vivo Formulation 3    | Not specified           | 5% DMSO, 10% Tween 80,<br>85% H <sub>2</sub> O.[7]                                                                                                                              |

Table 2: Storage and Stability

| Form                        | Storage Temperature     | Stability             |
|-----------------------------|-------------------------|-----------------------|
| Powder                      | -20°C                   | 3 years[1][6]         |
| 4°C                         | 2 years[2]              |                       |
| In Solvent (Stock Solution) | -80°C                   | 1 to 2 years[1][2][6] |
| -20°C                       | 1 month to 1 year[1][2] |                       |



Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[1][2]

# Experimental Protocols Preparation of Stock Solutions for In Vitro Experiments

Objective: To prepare a high-concentration stock solution of **SBP-7455** in DMSO for use in cell-based assays.

#### Materials:

- SBP-7455 powder
- Anhydrous (freshly opened) Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

#### Procedure:

- Bring the SBP-7455 powder to room temperature before opening the vial to prevent condensation.
- Weigh the desired amount of **SBP-7455** powder in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
- Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.[6]
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller, single-use volumes in sterile tubes.



 Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[2]

# Preparation of Working Solutions for In Vivo Experiments

Objective: To prepare a homogenous and injectable formulation of **SBP-7455** for oral gavage in animal models.

Important: Prepare the working solution fresh on the day of the experiment.[2] The solvents should be added sequentially, ensuring the solution is clear after each addition.[6]

Protocol 1: PEG300/Tween-80 Formulation[2][6]

### Materials:

- SBP-7455 DMSO stock solution (e.g., 20.8 mg/mL)[2]
- PEG300
- Tween-80
- Saline
- Sterile tubes
- Vortex mixer

Procedure (for 1 mL working solution):

- Add 100  $\mu$ L of **SBP-7455** DMSO stock solution (20.8 mg/mL) to a sterile tube.
- Add 400 μL of PEG300 and mix thoroughly until the solution is clear.
- Add 50 μL of Tween-80 and mix until the solution is clear.
- Add 450 μL of saline to bring the final volume to 1 mL. Mix thoroughly.



• The final concentration will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

Protocol 2: Corn Oil Formulation[2]

#### Materials:

- SBP-7455 DMSO stock solution (e.g., 20.8 mg/mL)[2]
- Corn oil
- Sterile tubes
- · Vortex mixer

Procedure (for 1 mL working solution):

- Add 100 μL of SBP-7455 DMSO stock solution (20.8 mg/mL) to a sterile tube.
- Add 900 μL of corn oil and mix thoroughly to form a clear solution.
- The final concentration will be 2.08 mg/mL in a vehicle of 10% DMSO and 90% corn oil.[2]
   This formulation may be suitable for studies requiring less frequent dosing.[2]

## In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **SBP-7455** on cancer cell lines.

### Materials:

- Cancer cell line of interest (e.g., MDA-MB-468 for TNBC)[2]
- Complete growth medium (e.g., RPMI with 10% FBS)
- SBP-7455 stock solution in DMSO
- 96-well plates



- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

#### Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of **SBP-7455** in complete growth medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
- Remove the old medium from the cells and add the medium containing the different concentrations of SBP-7455. Include vehicle control (DMSO) wells.
- Incubate the plate for the desired treatment period (e.g., 72 hours).[7]
- After incubation, measure cell viability using a suitable reagent according to the manufacturer's protocol.
- Calculate the IC50 value using appropriate software (e.g., GraphPad Prism). SBP-7455 has a reported IC50 of 0.3 μM in MDA-MB-468 cells after 72 hours of treatment.[2][6]

## In Vivo Pharmacodynamic (PD) and Efficacy Studies

Objective: To evaluate the in vivo target engagement and anti-tumor efficacy of SBP-7455.

### Animal Model:

• Appropriate mouse model (e.g., C57BL mice or tumor xenograft models).

### Dosing and Administration:

- SBP-7455 is orally bioavailable and can be administered by oral gavage.[2][3]
- A typical dose for PD studies is 10 mg/kg.[2][6] For pharmacokinetic studies, a dose of 30 mg/kg has been used.[2][7]



 Prepare the dosing solution fresh daily using one of the in vivo formulations described above.

Pharmacodynamic (Target Engagement) Protocol:

- Administer a single dose of SBP-7455 (e.g., 10 mg/kg) or vehicle to the mice via oral gavage.[2][6]
- At a specified time point post-dosing (e.g., 2 hours), euthanize the mice and collect tissues of interest (e.g., liver or tumor).[2][6]
- Process the tissues for Western blot analysis to assess the phosphorylation status of ULK1 substrates, such as ATG13 (Ser318), as a biomarker of target engagement.[2][7] A robust inhibition of pATG13 (Ser318) is expected.[2]

## Efficacy Study Protocol:

- Once tumors reach a palpable size in a xenograft model, randomize the animals into treatment and control groups.
- Administer SBP-7455 or vehicle daily (or as determined by pharmacokinetic data) via oral gavage.
- Monitor tumor growth and body weight regularly.
- At the end of the study, collect tumors for further analysis.

## **Mechanism of Action and Signaling Pathway**

SBP-7455 inhibits the initiation of autophagy by directly targeting the kinase activity of ULK1 and ULK2. Under normal conditions, ULK1 forms a complex with ATG13, FIP200, and ATG101. Upon autophagy induction (e.g., by nutrient starvation), ULK1 phosphorylates itself and other components of the complex, including ATG13, which is a critical step for the downstream recruitment of other autophagy-related proteins and the formation of the autophagosome. SBP-7455 blocks this initial phosphorylation event.

Table 3: In Vitro Activity of SBP-7455



| Target | Assay   | IC50         |
|--------|---------|--------------|
| ULK1   | ADP-Glo | 13 nM[1][2]  |
| ULK2   | ADP-Glo | 476 nM[1][2] |

Pharmacokinetic Parameters of SBP-7455 in Mice (30 mg/kg, oral administration)[2][7]

| Parameter | Value     |
|-----------|-----------|
| Tmax      | ~1 hour   |
| Cmax      | 990 nM    |
| T1/2      | 1.7 hours |

The plasma concentration of **SBP-7455** remains above the ULK1 IC50 for nearly 4 hours after a single oral dose.[2]

## **Visualizations**









Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2
   Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. sbp-7455 | Autophagy | TargetMol [targetmol.com]
- 7. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2
   Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SBP-7455: Application Notes and Protocols for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609167#sbp-7455-solubility-and-preparation-for-experiments]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com